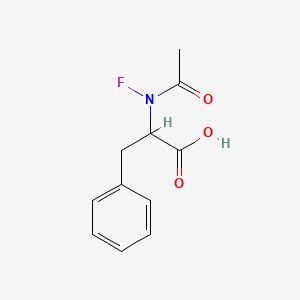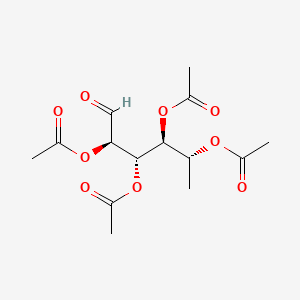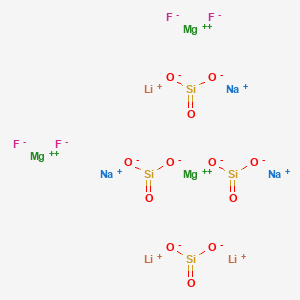
Lithium magnesium sodium fluoride silicate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium magnesium sodium fluoride silicate, also known as fluorine mica, is a compound that belongs to the family of silicate minerals. It is characterized by its layered structure and the presence of fluoride ions. This compound is known for its stability and unique properties, making it valuable in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithium magnesium sodium fluoride silicate can be synthesized through several methods. One common approach involves the reaction of lithium chloride, magnesium sulfate, and sodium carbonate with a silicate source under controlled conditions. The reaction typically takes place in a reaction kettle, where the mixture is heated to boiling and maintained at a constant temperature for an extended period .
Industrial Production Methods
In industrial settings, this compound is often produced through the co-precipitation method. This involves the use of leaching solutions containing fluoride ions, which react with magnesium and sodium salts to form the desired compound. The reaction conditions, such as temperature and molar ratios, are carefully controlled to ensure the formation of a stable product .
Chemical Reactions Analysis
Types of Reactions
Lithium magnesium sodium fluoride silicate undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, where it either gains or loses electrons.
Substitution: It can undergo substitution reactions, where one or more of its ions are replaced by other ions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids and bases, which can facilitate ion exchange and other chemical transformations. The reaction conditions, such as temperature and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reactions with strong acids may result in the formation of various silicate and fluoride compounds .
Scientific Research Applications
Lithium magnesium sodium fluoride silicate has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst and in the synthesis of other compounds.
Biology: The compound’s unique properties make it useful in biological research, particularly in studies involving ion exchange and mineral interactions.
Industry: The compound is used in the production of ceramics, glass, and other materials due to its stability and thermal properties
Mechanism of Action
The mechanism of action of lithium magnesium sodium fluoride silicate involves its ability to interact with various ions and molecules. The compound’s layered structure allows for the exchange of ions, which can influence chemical reactions and processes. Additionally, its strong adsorption capacity enables it to form stable complexes with other molecules, enhancing its effectiveness in various applications .
Comparison with Similar Compounds
Similar Compounds
- Lithium magnesium silicate
- Sodium magnesium fluoride
- Lithium sodium silicate
Uniqueness
Lithium magnesium sodium fluoride silicate stands out due to its unique combination of lithium, magnesium, sodium, and fluoride ions. This combination imparts specific properties, such as high thermal stability and strong ion exchange capacity, making it distinct from other similar compounds .
Properties
CAS No. |
64060-48-6 |
|---|---|
Molecular Formula |
F4Li3Mg3Na3O12Si4 |
Molecular Weight |
543.1 g/mol |
IUPAC Name |
trilithium;trimagnesium;trisodium;dioxido(oxo)silane;tetrafluoride |
InChI |
InChI=1S/4FH.3Li.3Mg.3Na.4O3Si/c;;;;;;;;;;;;;4*1-4(2)3/h4*1H;;;;;;;;;;;;;/q;;;;3*+1;3*+2;3*+1;4*-2/p-4 |
InChI Key |
WSNJABVSHLCCOX-UHFFFAOYSA-J |
Canonical SMILES |
[Li+].[Li+].[Li+].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[F-].[F-].[F-].[F-].[Na+].[Na+].[Na+].[Mg+2].[Mg+2].[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




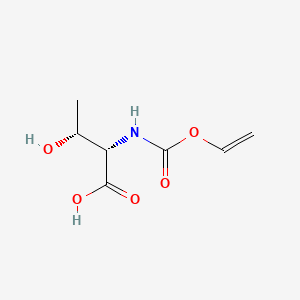
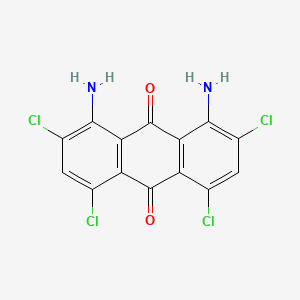
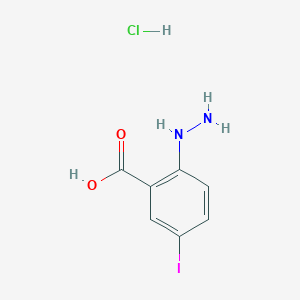

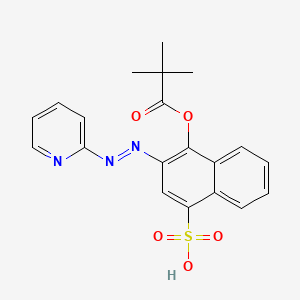
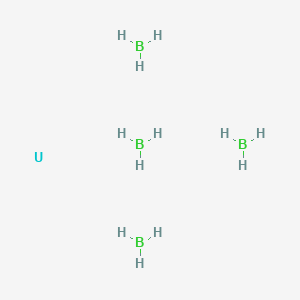
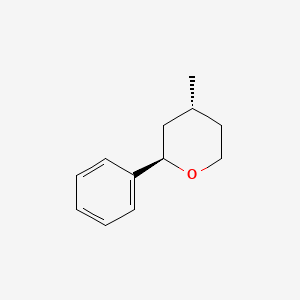
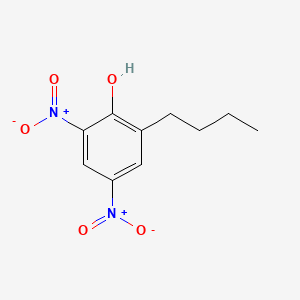
![4-Pyridinecarboxylic acid, 2-[(1R,3R)-3-[5-(4-fluorophenyl)-1H-imidazol-2-yl]-2,3,4,9-tetrahydro-1-(1-methyl-1H-pyrazol-4-yl)-1H-pyrido[3,4-b]indol-1-yl]-](/img/structure/B12651012.png)
